molecular formula C18H19NO4S B5877507 Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Cat. No.: B5877507
M. Wt: 345.4 g/mol
InChI Key: WDZSEMVPGIVGRL-UHFFFAOYSA-N
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Description

Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is an ethyl ester derivative featuring a benzamido group at the 3-position of the benzoate core. The benzamido substituent is further modified with a 2-methoxy and 4-methylsulfanyl group.

Properties

IUPAC Name

ethyl 3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-4-23-18(21)12-6-5-7-13(10-12)19-17(20)15-9-8-14(24-3)11-16(15)22-2/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZSEMVPGIVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the amide linkage. Finally, esterification with ethanol yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester and amide groups can be reduced under specific conditions.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or thiolate ions can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate involves its interaction with specific molecular targets. The compound’s amide and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Varied Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Notable Features Reference
Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate 3-benzamido; 2-methoxy, 4-methylsulfanyl on benzamido ring Combines thioether (lipophilic) and methoxy (electron-donating) groups
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) 4-pentylthio linkage; 3-methylisoxazol-5-ylamino group Thioether linkage enhances lipophilicity; isoxazole ring may enable H-bonding
I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) 4-propoxy chain; 3-methylisoxazol-5-yl ethoxy group Ether linkage reduces lipophilicity compared to thioether; isoxazole for bioactivity
Ethyl 4-(4-(3-phenylpropoxy)benzamido)benzoate (Compound 38) 4-benzamido; 4-(3-phenylpropoxy) on benzamido ring Bulky phenylpropoxy group increases steric hindrance and lipophilicity
Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)pyrimidine-5-carboxylate Pyrimidine core; methylsulfanyl at C2; dichlorobenzoyl group Pyrimidine ring alters electronic properties; dichloro substituents enhance reactivity

Key Structural and Functional Differences

  • Substituent Position : The target compound’s benzamido group is at the 3-position of the benzoate, whereas analogs like I-6501 and Compound 38 feature 4-position substitutions. This positional difference may influence molecular symmetry and binding interactions in biological systems .
  • Linkage Type : Thioether (e.g., methylsulfanyl in the target compound, pentylthio in I-6501) vs. ether (e.g., propoxy in I-6602) linkages impact lipophilicity. Thioethers generally enhance membrane permeability but may reduce metabolic stability .
  • In contrast, the target compound lacks such heterocycles, relying on methoxy and methylsulfanyl groups for electronic modulation .
  • Agrochemical Analogs : Pesticides such as metsulfuron methyl ester () share methoxy groups but feature triazine cores instead of benzamido-benzoate structures. These differences highlight how core scaffolds dictate mode of action (e.g., sulfonylureas inhibit acetolactate synthase) .

Electronic and Steric Effects

  • Methoxy vs. Methylsulfanyl: The 2-methoxy group is a strong electron donor via oxygen’s lone pairs, while the 4-methylsulfanyl group donates electrons less effectively but adds lipophilicity. This combination may balance solubility and membrane penetration .
  • Steric Bulk : Compound 38’s 3-phenylpropoxy group introduces significant steric hindrance compared to the target compound’s smaller substituents, which could affect binding to biological targets .

Biological Activity

Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound has a complex structure characterized by:

  • An ethyl ester group
  • A benzamide moiety
  • A methoxy and methylsulfanyl substituent on the aromatic ring

This structural diversity contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, it has been tested against various cancer cell lines with varying degrees of success.
    • A study indicated that at concentrations of 10 μM, the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values suggesting potent activity.
  • Antimicrobial Properties :
    • This compound demonstrated antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antimicrobial agents.
  • Anti-inflammatory Effects :
    • In models of inflammation, the compound reduced inflammatory markers significantly, indicating potential as an anti-inflammatory agent.
    • It was effective in carrageenan-induced edema models, demonstrating its ability to inhibit swelling and pain.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with specific structural features:

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioavailability
Methylsulfanyl groupContributes to antimicrobial properties
Benzamide moietyCritical for anticancer activity

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant decrease in cell viability after 48 hours. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a lower MIC than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Research Findings

  • Cell Viability Assays :
    • Studies demonstrated that at concentrations above 5 μM, this compound significantly inhibited cell growth across multiple cancer cell lines.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves a multi-step approach:

Formation of the benzamido intermediate : React 2-methoxy-4-(methylsulfanyl)benzoic acid with 3-aminobenzoic acid ethyl ester using a coupling agent like EDCI/HOBt in anhydrous DCM under nitrogen .

Esterification : Ensure the reaction is quenched with aqueous NaHCO₃ to isolate the crude product, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Optimization : Control temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 acid-to-amine) to minimize side products. Purity (>95%) can be confirmed via HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), methylsulfanyl (δ ~2.5 ppm), and ester carbonyl (δ ~168 ppm) groups. Aromatic protons should align with substituent positions .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and amide N–H (3300 cm⁻¹) stretches .
  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to verify purity and molecular ion [M+H]⁺ .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the methylsulfanyl and methoxy substituents to the compound’s bioactivity?

Answer:

  • Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing methylsulfanyl with sulfone or methoxy with ethoxy) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays. Compare IC₅₀ values to correlate substituent effects .
  • Crystallography : Co-crystallize the compound with its target protein to map binding interactions (e.g., hydrophobic contacts with methylsulfanyl) .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets like enzymes or receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses. Prioritize the methoxy group for hydrogen bonding with active-site residues (e.g., Tyr, Ser) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and electrostatic potential to predict activity against related targets .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across different experimental models?

Answer:

  • Comparative Assays : Replicate studies in standardized models (e.g., human cell lines vs. murine) under identical conditions (e.g., 10 µM dose, 48-h incubation) .
  • Purity Validation : Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain variability .

Basic: What are the key stability considerations for storing this compound in long-term studies?

Answer:

  • Storage Conditions : Keep at –20°C under argon in amber vials to prevent oxidation of the methylsulfanyl group .
  • Degradation Monitoring : Perform monthly HPLC checks; degradation products (e.g., sulfoxide) should not exceed 5% .

Advanced: How can researchers employ isotopic labeling to track metabolic pathways of this compound in vitro?

Answer:

  • ¹³C-Labeling : Synthesize the compound with ¹³C at the methoxy carbon. Use LC-MS/MS to trace metabolites in hepatocyte incubations .
  • Stable Isotope Tracing : Apply ²H-labeled analogs in mass spectrometry imaging to map tissue distribution .

Basic: What solubility and formulation challenges are associated with this compound in biological assays?

Answer:

  • Solubility Enhancers : Use DMSO (≤0.1% final concentration) or β-cyclodextrin complexes in PBS (pH 7.4) .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to confirm monodisperse solutions before cell-based assays .

Advanced: What strategies can mitigate off-target effects during pharmacological evaluation of this compound?

Answer:

  • Selectivity Screening : Test against panels of 50+ kinases or GPCRs to identify promiscuity .
  • CRISPR Knockout : Validate target specificity using cell lines with gene knockouts (e.g., CRISPR-Cas9) .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound for enhanced potency?

Answer:

  • Fragment Library Screening : Identify complementary fragments (e.g., pyridine rings) via X-ray crystallography .
  • Linking Chemistry : Use click chemistry (CuAAC) to attach fragments to the benzamido nitrogen. Assess ΔG via isothermal titration calorimetry (ITC) .

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